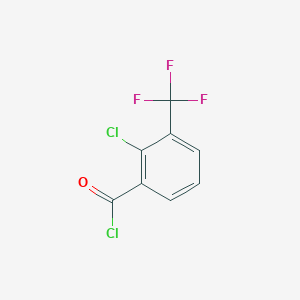![molecular formula C19H19NO2 B1350864 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 884497-57-8](/img/structure/B1350864.png)
1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as dimethoxyindole-3-carbaldehyde (DMC), is a synthetic compound with a wide range of applications. It is a versatile molecule that can be used for a variety of purposes in the laboratory and industry. DMC is an important intermediate for the synthesis of many pharmaceuticals, including antibiotics and anti-cancer drugs. It is also used in the synthesis of dyes, fragrances, and other organic compounds. In addition, DMC is a useful tool in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Related Compounds : Studies have shown the synthesis of various derivatives of indole-3-carbaldehyde. For instance, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reactions with active methylene compounds have been documented, highlighting the versatility of this compound in producing a range of chemical structures (Suzdalev & Den’kina, 2011).
Novel Derivatives from Natural Sources : Indole derivatives, including those structurally related to 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde, have been isolated from natural sources like marine sponges. This highlights their potential in natural product chemistry and drug discovery (Abdjul et al., 2015).
Green and Sustainable Synthetic Routes : Indole-3-carbaldehyde derivatives are synthesized using green chemistry principles, emphasizing environmentally friendly and sustainable methods. These methods yield a variety of indole-3-carbaldehyde derivatives, showcasing the adaptability of this compound in green chemistry applications (Madan, 2020).
Biological Activities and Applications
Antimicrobial Activity : Some derivatives of indole-3-carbaldehyde have shown antimicrobial activity, indicating potential applications in developing new antimicrobial agents. This is particularly relevant in the current context of increasing antibiotic resistance (Laxmi & Rajitha, 2010).
Enzyme Inhibition : Certain compounds derived from 1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde exhibit enzyme inhibitory properties. This suggests possible applications in the field of enzyme inhibition for therapeutic purposes (Aziz‐ur‐Rehman et al., 2014).
Anticonvulsant Activity : Synthesis of new indole derivatives with potential anticonvulsant activity has been explored. This opens up possibilities for the development of new anticonvulsant drugs (Gautam et al., 2021).
Anticancer Properties : Research has demonstrated the synthesis of new indole derivatives with significant antiproliferative activity towards cancer cell lines, suggesting their potential in cancer therapy (Fawzy et al., 2018).
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-9-15(2)11-17(10-14)22-8-7-20-12-16(13-21)18-5-3-4-6-19(18)20/h3-6,9-13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHJNVNHSKUMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397309 |
Source


|
| Record name | 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
CAS RN |
884497-57-8 |
Source


|
| Record name | 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B1350781.png)
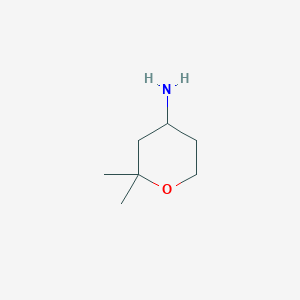
![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)
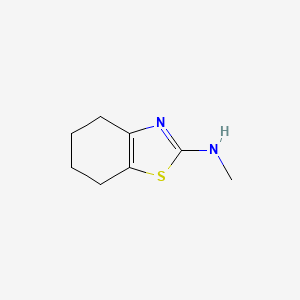
![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)
![Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B1350798.png)
![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)
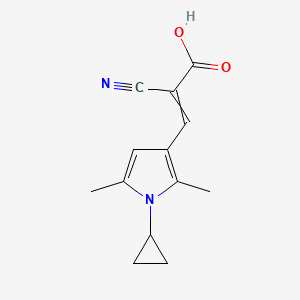
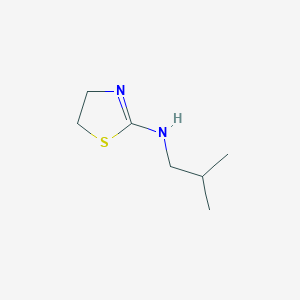
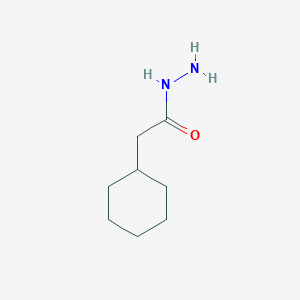
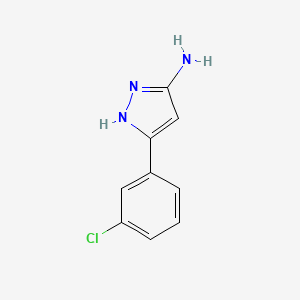
![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
